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For Researchers, Scientists, and Drug Development Professionals

Amylases, a ubiquitous class of enzymes, play a pivotal role in carbohydrate metabolism
across all domains of life. Their ability to hydrolyze starch and related polysaccharides into
simpler sugars makes them indispensable in various industrial processes, including food
production, fermentation, and pharmaceuticals. For researchers and drug development
professionals, a thorough understanding of amylase classification and nomenclature is
fundamental for targeted enzyme engineering, inhibitor design, and therapeutic applications.
This technical guide provides a comprehensive overview of the current classification systems,
nomenclature, and key experimental protocols for amylase characterization.

Classification of Amylase Enzymes

Amylases are broadly categorized into three main classes based on their mode of action on
the glycosidic bonds of starch: alpha-amylase, beta-amylase, and gamma-amylase. A more
recent and detailed classification is based on amino acid sequence similarity, grouping these
enzymes into Glycoside Hydrolase (GH) families.

Classification by Mode of Action

o Alpha-Amylase (a-amylase): These are endoamylases that randomly cleave the a-1,4
glycosidic bonds within the starch chain.[1][2] This action leads to the rapid breakdown of
large starch molecules into smaller dextrins, maltose, and glucose.[1][3] Human salivary and
pancreatic amylases are classic examples of a-amylases.[2]

© 2025 BenchChem. All rights reserved. 1/7 Tech Support


https://www.benchchem.com/product/b600311?utm_src=pdf-interest
https://www.benchchem.com/product/b600311?utm_src=pdf-body
https://www.benchchem.com/product/b600311?utm_src=pdf-body
https://www.benchchem.com/product/b600311?utm_src=pdf-body
https://www.benchchem.com/product/b600311?utm_src=pdf-body
https://www.benchchem.com/product/b600311?utm_src=pdf-body
https://www.benchchem.com/product/b600311?utm_src=pdf-body
https://www.benchchem.com/product/b600311?utm_src=pdf-body
https://www.benchchem.com/product/b600311?utm_src=pdf-body
https://www.benchchem.com/product/b600311?utm_src=pdf-body
https://www.benchchem.com/product/b600311?utm_src=pdf-body
https://www.benchchem.com/product/b600311?utm_src=pdf-body
https://www.cazy.org/Glycoside-Hydrolases.html
https://en.wikipedia.org/wiki/Amylase
https://www.cazy.org/Glycoside-Hydrolases.html
https://labinsights.nl/en/article/classification-and-function-of-amylase
https://www.benchchem.com/product/b600311?utm_src=pdf-body
https://www.benchchem.com/product/b600311?utm_src=pdf-body
https://en.wikipedia.org/wiki/Amylase
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b600311?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory
Check Availability & Pricing

» Beta-Amylase (3-amylase): These are exoamylases that act on the non-reducing ends of
starch chains.[2][3] They hydrolyze the second a-1,4 glycosidic bond, releasing maltose
units.[2] Beta-amylases are predominantly found in plants and microorganisms.[2][3]

« Gamma-Amylase (y-amylase): These are also exoamylases that cleave a-1,4 and a-1,6
glycosidic bonds from the non-reducing end of the starch chain, producing glucose.[2][3]

They are most active in acidic environments.[2]

The following diagram illustrates the different cleavage patterns of a-, 3-, and y-amylases on a

starch molecule.

© 2025 BenchChem. All rights reserved. 2/7 Tech Support


https://www.benchchem.com/product/b600311?utm_src=pdf-body
https://www.benchchem.com/product/b600311?utm_src=pdf-body
https://www.benchchem.com/product/b600311?utm_src=pdf-body
https://en.wikipedia.org/wiki/Amylase
https://labinsights.nl/en/article/classification-and-function-of-amylase
https://en.wikipedia.org/wiki/Amylase
https://www.benchchem.com/product/b600311?utm_src=pdf-body
https://en.wikipedia.org/wiki/Amylase
https://labinsights.nl/en/article/classification-and-function-of-amylase
https://www.benchchem.com/product/b600311?utm_src=pdf-body
https://www.benchchem.com/product/b600311?utm_src=pdf-body
https://www.benchchem.com/product/b600311?utm_src=pdf-body
https://en.wikipedia.org/wiki/Amylase
https://labinsights.nl/en/article/classification-and-function-of-amylase
https://en.wikipedia.org/wiki/Amylase
https://www.benchchem.com/product/b600311?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b600311?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

a-Amylase (Endo-acting)

Amylose Chain (Starch) Random internal

Products:
f . ! .
(Non-reducing end) ...-G-G-G-G-G-G-G-... (Reducing end) a-1,4 cleavage Dextrins, Maltose, Glucose
B-Amylase (Exo-acting)
Cleavage of second .
a-1,4 bond from ! F,;lr:ﬁ;];;
non-reducing end
y-Amylase (Exo-acting)
Cleavage of last 0-1,4 .
and a-1,6 bonds from ! grlﬁgggte
non-reducing end

(Carbohydrate—Active enzZymes (CAZymes))

(Glycoside Hydrolases (GHs)) (Glycosle (GTs) ( ide Lyases (F'Ls)) (Carbohydrate Esterases (CES)) (Auxilian/Ac&ivi!\es (AAS))

NN

—/

—/

© 2025 BenchChem. All rights reserved. 3/7 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b600311?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

Foundational & Exploratory
Check Availability & Pricing

BENGHE

Mix Enzyme and
Starch Substrate

\

/

Incubate at
Optimal Temperature

\

/

to Stop Reaction

(Add DNSA Reagent

\

/

' Boil for 5-10 min '

\

/

(Cool to Room Temperature)

\

/

Dilute with
Distilled Water

\

/

Measure Absorbance
at 540 nm

\

/

Calculate Enzyme Activity
using Maltose Standard Curve

© 2025 BenchChem. All rights reserved.

4/7

Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b600311?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENCHE

Foundational & Exploratory

Check Availability & Pricing

Michaelis-Menten Equation

v = (Vmax *[S]) / (Km + [S])

[Linearization

1/v = (Km/Vmax) * (1/[S]) + 1/Vmax

Lineweaver-Burk Equation (Double Reciprocal)

Plotting

v

Lineweaver-Burk Plot

1/[S]

v

1/Vmax -1/Km
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Nomenclature of Amylase Enzymes]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b600311#classification-and-nomenclature-of-amylase-
enzymes]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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